Structural Elucidation and Physicochemical Profiling of 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene: A Technical Guide for Advanced Synthesis
Structural Elucidation and Physicochemical Profiling of 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene: A Technical Guide for Advanced Synthesis
Executive Summary & Core Rationale
In the realm of advanced organic synthesis and drug development, bifunctional halo-ethers serve as critical building blocks for assembling complex pharmacophores. 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene (CAS RN: 6630-41-7) is a highly versatile intermediate characterized by a para-chlorophenyl ring, a benzylic methoxy group, and a terminal primary chloride [1].
This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic methodology. By understanding the mechanistic causality behind its synthesis and reactivity, researchers can effectively leverage this compound in the development of active pharmaceutical ingredients (APIs), particularly those requiring functionalized propyl linkers (e.g., antihistamines and psychoactive derivatives).
Molecular Architecture & Reactivity Profile
The chemical behavior of 1-chloro-4-(3-chloro-1-methoxypropyl)benzene is dictated by three distinct structural domains, explicitly defined by its SMILES string: COC(CCCl)C1=CC=C(C=C1)Cl[1].
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The p-Chlorophenyl Moiety: The aromatic chlorine atom is highly stable under standard nucleophilic conditions. In drug design, this moiety enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.
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The Benzylic Methoxy Group (C1 Position): The ether linkage at the benzylic position introduces a hydrogen bond acceptor and establishes a chiral center at C1. This stereocenter is critical, as downstream enantiomers often exhibit vastly different pharmacological profiles.
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The Terminal Alkyl Chloride (C3 Position): Unlike the aryl chloride, this primary alkyl chloride acts as an excellent electrophile for SN2 reactions. It allows for the precise attachment of secondary amines (e.g., piperidines or piperazines) without cross-reactivity at the aromatic ring.
Physicochemical Parameters
A comprehensive understanding of the compound's physical properties is essential for predicting its solubility, partitioning behavior, and chromatographic retention.
| Property | Value | Computational / Experimental Source |
| IUPAC Name | 1-chloro-4-(3-chloro-1-methoxypropyl)benzene | PubChem [1] |
| CAS Registry Number | 6630-41-7 | CAS Common Chemistry [2] |
| Molecular Formula | C10H12Cl2O | PubChem [1] |
| Molecular Weight | 219.11 g/mol | CAS Common Chemistry [2] |
| Exact Mass | 218.0265 Da | PubChem [1] |
| XLogP3-AA | 3.2 | PubChem [1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem [1] |
| Rotatable Bonds | 4 | PubChem [1] |
| GHS Classification | Acute Tox. 4 (Oral) - H302 | ECHA / PubChem [1] |
Synthetic Methodology & Mechanistic Causality
Direct alkylation of an aromatic ring with a 1,3-bifunctional chain often leads to unwanted polymerization. To ensure absolute regioselectivity and prevent side reactions, a step-wise approach starting from a controlled Friedel-Crafts acylation is required.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation
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Procedure: Charge a dry, argon-purged flask with chlorobenzene (1.0 eq) and anhydrous AlCl3 (1.2 eq). Cool to 0°C. Add 3-chloropropionyl chloride (1.05 eq) dropwise. Quench with ice-cold HCl after 4 hours.
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Causality: Maintaining a 0°C environment prevents the elimination of HCl from the propionyl chloride. The ortho/para directing nature of the existing chlorine atom on chlorobenzene, combined with steric hindrance, ensures exclusive para-substitution, yielding 3-chloro-1-(4-chlorophenyl)propan-1-one.
Step 2: Chemoselective Carbonyl Reduction
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Procedure: Dissolve the intermediate ketone in anhydrous methanol. Slowly add NaBH4 (0.5 eq) at 0°C. Stir for 2 hours, then quench with saturated NH4Cl.
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Causality: NaBH4 is strictly chemoselective for the ketone. It reduces the carbonyl to a benzylic alcohol without disturbing the terminal alkyl chloride or the aryl chloride.
Step 3: Mild Williamson-Type Methylation
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Procedure: Dissolve the resulting alcohol in anhydrous THF. Add Silver(I) oxide (Ag2O, 1.5 eq) and Iodomethane (MeI, 3.0 eq). Stir in the dark at room temperature for 24 hours. Filter through Celite and concentrate.
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Causality: Using a mild reagent like Ag2O instead of a strong base (e.g., NaH) is critical. A strong base would deprotonate the alcohol and immediately trigger an intramolecular cyclization (forming an oxetane) or cause dehydrohalogenation of the terminal chloride. Ag2O facilitates methylation while preserving the structural integrity of the aliphatic chain.
Fig 1. Stepwise synthetic workflow for 1-chloro-4-(3-chloro-1-methoxypropyl)benzene.
Self-Validating Analytical Feedback Loop
To ensure the trustworthiness of the synthesis, the analytical protocol must act as a self-validating gate. The primary risk in Step 3 is the loss of the terminal chloride. We validate success through specific spectroscopic markers.
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1H NMR (CDCl3, 400 MHz): The successful transformation is confirmed by the disappearance of the broad -OH peak (~2.5 ppm) and the emergence of a sharp singlet at ~3.2 ppm (integrating to 3H, -OCH3). Crucially, the triplet at ~3.5 ppm (integrating to 2H, -CH2Cl) must remain intact. If elimination occurred, unwanted vinylic protons (~5.0–6.0 ppm) would appear. This internal integration check validates the protocol.
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LC-MS Analysis: The presence of two distinct chlorine atoms (one aryl, one alkyl) will yield a highly specific isotopic pattern. The mass spectrum must display an M, M+2, M+4 cluster in a strict 9:6:1 ratio at m/z 218, 220, and 222, confirming halogen retention.
Fig 2. Self-validating analytical purification and characterization workflow.
Safety, Hazards, and Handling
As with all halogenated benzylic ethers, strict adherence to laboratory safety protocols is required. According to the ECHA C&L Inventory and PubChem data, 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene is classified under GHS Acute Toxicity Category 4 (Oral) , carrying the hazard statement H302: Harmful if swallowed [1]. All handling, including the highly reactive intermediates (e.g., 3-chloropropionyl chloride), must be conducted within a certified fume hood using appropriate nitrile PPE to prevent skin absorption and inhalation.
References
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PubChem, National Institutes of Health (NIH). "1-Chloro-4-(3-chloro-1-methoxypropyl)benzene - CID 97935". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]
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CAS Common Chemistry, American Chemical Society (ACS). "1-Chloro-4-(3-chloro-1-methoxypropyl)benzene - 6630-41-7". Source: commonchemistry.cas.org. URL:[Link]
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Global Substance Registration System (GSRS), FDA/NIH. "1-CHLORO-4-(3-CHLORO-1-METHOXYPROPYL)BENZENE". Source: gsrs.ncats.nih.gov. URL:[Link]
